3,6-Diazabicyclo[3.2.2]nonan-7-one
Description
3,6-Diazabicyclo[3.2.2]nonan-7-one is a bicyclic organic compound featuring a seven-membered ring system with two nitrogen atoms at positions 3 and 6 and a ketone group at position 5. Its molecular formula is C₇H₁₂N₂O (molecular weight: 140.18 g/mol) . The compound belongs to the diazabicyclononane family, which is notable for its rigid, bridged structure that mimics natural alkaloids.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.2.2]nonan-7-one |
InChI |
InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
KNPIHDSEMFBJJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC1C(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bicyclic Frameworks
3,7-Diazabicyclo[3.3.1]nonan-9-one
- Structure : Features a [3.3.1] bicyclic framework with nitrogen atoms at positions 3 and 7 and a ketone at position 7.
- Applications : Derivatives exhibit broad pharmacological activity, including analgesic properties, attributed to their ability to interact with opioid receptors .
1,4-Diazabicyclo[3.2.2]nonane
- Structure : Shares the [3.2.2] framework but positions nitrogen atoms at 1 and 4 instead of 3 and 4.
- Applications: Used as a precursor for α7 nAChR agonists. Its structural rigidity improves cytotoxicity when conjugated with triterpenoids, suggesting utility in anticancer therapies .
- Key Differences : The 1,4-diaza configuration reduces steric hindrance near the ketone group, enhancing reactivity in synthetic pathways .
1,4-Diazabicyclo[2.2.2]octane (DABCO Derivatives)
- Structure : Smaller [2.2.2] framework with nitrogen atoms at 1 and 3.
- Applications : Primarily used as a catalyst in organic synthesis. DABCO-sulfur dioxide adducts (e.g., DABSO) are employed in gas-free SO₂ delivery .
- Key Differences : The compact [2.2.2] system limits CNS penetration due to reduced lipophilicity, making it less suitable for neuroactive drug development compared to [3.2.2] analogs .
Substituent Effects on Pharmacological Activity
6-Methyl-3,6-Diazabicyclo[3.2.2]nonan-7-one
- Structure : Methyl group at position 6 introduces asymmetry (racemic mixture).
- Impact : Methyl substitution enhances metabolic stability and α7 nAChR selectivity. The InChIKey ZUPCKOVDCHXISZ-RQJHMYQMSA-N indicates stereochemical complexity, which may influence binding kinetics .
NS6784 (A-803401) and NS6740 (A-793394)
- Structure: Both are 1,4-diazabicyclo[3.2.2]nonane derivatives with aromatic substituents (phenyl-oxadiazole and trifluoromethylphenyl-furan).
- Activity : Despite similar binding affinities (~nM range for α7 nAChR), NS6784 acts as a partial agonist, while NS6740 is a silent modulator, highlighting how peripheral substituents dictate functional outcomes .
Physicochemical and Pharmacokinetic Properties
Receptor Binding and Functional Outcomes
- α7 nAChR Agonists: this compound derivatives exhibit higher CNS penetration than [3.3.1] analogs due to optimal lipophilicity from the [3.2.2] framework .
- Cytotoxicity: 1,4-Diazabicyclo[3.2.2]nonane conjugates demonstrate superior cytotoxicity compared to [3.2.1] octane derivatives, as rigidity prevents undesired conformational changes during target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
